molecular formula C12H24O11 B1672253 Isomaltitol CAS No. 534-73-6

Isomaltitol

Numéro de catalogue: B1672253
Numéro CAS: 534-73-6
Poids moléculaire: 344.31 g/mol
Clé InChI: SERLAGPUMNYUCK-YJOKQAJESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isomaltitol is a sugar alcohol derived from isomaltose. It is known for its sweet taste and is commonly used as a low-calorie sweetener in various food and beverage products. This compound is particularly popular in products aimed at individuals with diabetes or those seeking sugar-free alternatives due to its minimal impact on blood sugar levels and non-cariogenic properties .

Applications De Recherche Scientifique

Food Technology Applications

Isomaltitol is widely utilized in the food industry for its functional properties:

  • Sugar Replacement : this compound effectively replaces sugar in confectionery products, baked goods, and beverages. It provides a similar sweetness profile without contributing to high blood sugar levels. Studies have shown that replacing sugar with this compound leads to significantly lower postprandial blood glucose and insulin responses .
  • Stability and Texture : this compound has excellent stability under heat and acidic conditions, making it suitable for various food processing applications. Its low hygroscopicity helps maintain product texture and shelf life .
  • Nutritional Benefits : The caloric value of this compound is approximately 8.4 kJ/g, which is lower than that of sucrose. This makes it an attractive option for low-calorie and dietetic products .

Table 1: Comparison of this compound with Sucrose

PropertyThis compoundSucrose
Caloric Value8.4 kJ/g16.7 kJ/g
Glycemic IndexLow (minimal)High
Cariogenic PotentialNon-cariogenicCariogenic
DigestibilityLowHigh

Nutritional Applications

Research indicates that this compound can play a significant role in dietary management:

  • Diabetes Management : Due to its low glycemic index, this compound is beneficial for individuals with diabetes. It does not cause spikes in blood glucose levels and can be incorporated into diabetic-friendly diets .
  • Weight Management : The lower caloric content of this compound supports weight management strategies by allowing consumers to enjoy sweet flavors without excessive calorie intake .
  • Gut Health : Studies suggest that this compound may positively influence gut microbiota due to its partial fermentation in the colon, which can lead to the production of short-chain fatty acids beneficial for gut health .

Dental Health Applications

This compound's non-cariogenic nature makes it an excellent candidate for dental health products:

  • Remineralization : Research has shown that this compound can enhance enamel remineralization during short treatment periods, potentially offering protective benefits against dental caries .
  • Sugar-Free Products : The use of this compound in chewing gums and mints promotes oral health by providing sweetness without the risk of tooth decay associated with traditional sugars.

Case Study 1: Glycemic Response

A randomized controlled trial demonstrated that replacing sugar with products containing isomalt resulted in significantly lower blood glucose responses across various food applications, including candies and jams. The incremental glucose peak was reduced by up to 83%, highlighting the effectiveness of isomalt as a sugar substitute in managing glycemic responses .

Case Study 2: Dental Health

An in situ study investigated the effects of isomalt on enamel demineralization and remineralization. Results indicated that short-term exposure to isomalt improved remineralization compared to control treatments, suggesting its potential use in dental care formulations aimed at preventing caries .

Mécanisme D'action

Target of Action

Isomaltitol, also known as Isomalt, is a sugar substitute primarily used for its sugar-like physical properties . It is a mixture of two disaccharide alcohols: 1,6-GPS and 1,1-GPM . The primary targets of this compound are the taste receptors in the human body, specifically those that respond to sweet stimuli .

Mode of Action

This compound interacts with these taste receptors in a similar way to sucrose, providing a sweet taste . . This makes it an ideal sweetener for individuals with diabetes or those looking to control their blood sugar levels.

Biochemical Pathways

This compound is produced by the hydrogenation of its precursor disaccharide isomaltulose, which is obtained from sucrose as raw material . The hydrogenation of the ketosugar isomaltulose gives a mixture of the two glucosylhexitols glucosyl-α- (1→1)-mannitol and glucosyl-α- (1→6)-sorbitol . This process results in a product that has a reduced physiological caloric value compared to sugar .

Pharmacokinetics

When polyols like this compound pass into the large intestine, they can cause osmotically induced diarrhea and stimulate the gut flora, causing flatulence . Regular consumption of this compound can lead to desensitization, decreasing the risk of intestinal upset .

Result of Action

The primary result of this compound’s action is the provision of a sweet taste without the associated increase in blood sugar levels or insulin release . This makes it a popular choice for use in a variety of food products, including candies, baked goods, and beverages .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, this compound is stable under a range of temperatures, making it suitable for use in products that are boiled, baked, or subjected to higher temperatures .

Analyse Biochimique

Biochemical Properties

Isomaltitol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neutrophils and eosinophils, asserting a modulatory role on the usually eosinophil-dominated cell profile .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to exacerbate neutrophilia but reduce eosinophilia, providing new insights into the Sephadex model of lung inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isomaltitol is synthesized through the hydrogenation of isomaltulose, which is derived from sucrose. The process involves the following steps :

    Transformation of Sucrose: Sucrose is converted into isomaltulose using the enzyme sucrose isomerase.

    Purification: The isomaltulose is then purified through decoloration, low-temperature crystallization, and re-crystallization to obtain high-purity isomaltulose crystals.

    Catalytic Hydrogenation: The purified isomaltulose is subjected to catalytic hydrogenation using a skeletal nickel catalyst to produce this compound.

Industrial Production Methods

The industrial production of this compound follows a similar process but on a larger scale. The use of continuous preparation methods and advanced purification techniques ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Isomaltitol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler sugar alcohols.

    Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.

    Substitution: Various acids and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various sugar alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Isomaltitol is often compared with other sugar alcohols such as maltitol, sorbitol, and xylitol :

    Maltitol: Similar in structure but has a higher sweetness level and is more hygroscopic.

    Sorbitol: Less sweet than this compound and has a higher caloric value.

    Xylitol: Has a similar sweetness level but different metabolic pathways and health benefits.

This compound is unique due to its balanced sweetness, low caloric value, and minimal impact on blood sugar levels, making it an ideal sweetener for diabetic-friendly and low-calorie products .

Activité Biologique

Isomaltitol, a sugar alcohol derived from sucrose, is increasingly recognized for its unique biological properties and applications in food and health industries. This article delves into its biological activity, including its metabolism, effects on gut microbiota, energy utilization, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound (C12H24O11) is a disaccharide alcohol that consists of two glucose units linked by an α-1,6-glycosidic bond. It is known for its low caloric content (approximately 2 kcal/g) compared to sucrose (4 kcal/g), making it a popular sugar substitute in low-calorie and diabetic-friendly products.

Metabolism and Absorption

Absorption Studies:
Research indicates that this compound is absorbed to a limited extent in the gastrointestinal tract. In studies with rats, it was found that after prolonged feeding, the faecal excretion of this compound decreased significantly, suggesting adaptation by gut microflora and partial fermentation in the caecum . Musch et al. (1973) observed that only small amounts of unhydrolyzed this compound reached the large intestine, indicating effective hydrolysis by intestinal enzymes.

Hydrolysis Rates:
The hydrolysis of this compound by intestinal enzymes is relatively slow compared to other carbohydrates. For instance, the ratio of hydrolysis rates for sucrose to this compound by human intestinal alpha-glucosidases was reported as 100:2 . This slow hydrolysis contributes to a gradual release of glucose, minimizing spikes in blood sugar levels.

Effects on Gut Microbiota

This compound has been shown to influence gut microbiota positively. In studies where rats were fed diets containing this compound, there was an observed increase in caecal weight due to fermentation processes occurring in the gut . This suggests that this compound may serve as a prebiotic substrate, promoting the growth of beneficial bacteria.

Energy Utilization

Caloric Efficiency:
In controlled feeding studies, rats consuming diets with this compound demonstrated higher food energy intake compared to those on sucrose diets. However, energy utilization from this compound was lower—between 53% and 75% less than that from sucrose . This indicates that while this compound can contribute to caloric intake, its metabolic conversion efficiency is reduced.

Impact on Insulin Response:
Notably, consumption of this compound does not trigger significant insulin responses postprandially. This characteristic makes it suitable for diabetic diets as it helps maintain stable blood glucose levels .

Safety Profile

This compound has undergone extensive safety evaluations. Toxicological studies indicate that it exhibits no cytotoxicity at concentrations up to 200 mM in cultured cells and has been found non-mutagenic in Ames tests . Furthermore, autopsy results from animal studies have shown no significant treatment-related effects on organ weights or histopathology.

Case Studies and Research Findings

StudySubjectFindings
Musch et al. (1973)RatsReduced faecal excretion over time; adaptation by gut microflora observed.
Grupp & Siebert (1978)RatsSlow hydrolysis rates; significant energy loss compared to sucrose diets.
Kirchgessner et al. (1983)Ketotic RatsNo postprandial insulin spike; confirmed reduced absorption rates of glucose from this compound.

Propriétés

IUPAC Name

(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLAGPUMNYUCK-YJOKQAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074571
Record name 6-O-alpha-D-Glucopyranosyl-D-glucitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white, slightly hygroscopic, crystalline mass.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water, very slightly soluble in ethanol.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Record name Isomalt
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CAS No.

534-73-6, 64519-82-0
Record name Isomaltitol
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Record name Isomaltitol
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Record name D-Glucitol, 6-O-.alpha.-D-glucopyranosyl-
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Record name 6-O-α-D-glucopyranosyl-D-glucitol
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Record name ISOMALTITOL
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Record name Isomalt
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